1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H7BrN2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a bromine atom at the third position and a nitrile group at the first position
Preparation Methods
The synthesis of 1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Bromination: The bromine atom is introduced via a bromination reaction, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, which can be performed using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group using palladium catalysts and boronic acids.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates and bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile include:
1-(2-Bromopyridin-4-YL)cyclopropane-1-carbonitrile: Differing in the position of the bromine atom, which can affect its reactivity and biological activity.
1-(4-Bromopyridin-2-YL)cyclopropane-1-carbonitrile: Another positional isomer with distinct properties.
Cyclopropanecarbonitrile derivatives: Various derivatives with different substituents on the cyclopropane or pyridine rings, each with unique characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromopyridin-4-yl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-12-4-1-7(8)9(6-11)2-3-9/h1,4-5H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMTUOLTRLEKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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